2-[(5-Nitropyridin-2-yl)amino]propan-1-ol

Chiral separation Enantiomeric purity Optical rotation

This racemic nitropyridine amino alcohol (CAS 149873-65-4, MW 197.19) is a critical intermediate for chiral HPLC/SFC method validation (providing a 1:1 enantiomer baseline) and a cost-effective achiral synthon when stereochemistry is not required. Its dual alcohol/nitro handles enable orthogonal derivatization. Distinct from the (S)-enantiomer (CAS 115416-52-9) in specific rotation (~0° vs -42°), purity, and reactivity, it is the essential control for enantioselective studies. Secure this research-grade, custom-synthesized compound to advance your synthetic or analytical workflows.

Molecular Formula C8H11N3O3
Molecular Weight 197.19 g/mol
CAS No. 149873-65-4
Cat. No. B119143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(5-Nitropyridin-2-yl)amino]propan-1-ol
CAS149873-65-4
Synonyms1-Propanol,2-[(5-nitro-2-pyridinyl)amino]-(9CI)
Molecular FormulaC8H11N3O3
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESCC(CO)NC1=NC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C8H11N3O3/c1-6(5-12)10-8-3-2-7(4-9-8)11(13)14/h2-4,6,12H,5H2,1H3,(H,9,10)
InChIKeyIFUIXZIUISLXKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(5-Nitropyridin-2-yl)amino]propan-1-ol (CAS 149873-65-4): Procurement-Grade Specifications and Chiral Amino Alcohol Profile


2-[(5-Nitropyridin-2-yl)amino]propan-1-ol (CAS 149873-65-4, molecular formula C8H11N3O3, molecular weight 197.19 g/mol) is a nitropyridine-derived amino alcohol [1]. The compound features a 5-nitropyridin-2-yl moiety linked via an amino bridge to a propan-1-ol backbone, establishing its core structure as a chiral secondary amino alcohol [1]. This specific CAS registry number denotes the racemic mixture, which is structurally distinct from its single-enantiomer counterpart (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol (CAS 115416-52-9) . The compound serves as a versatile synthetic intermediate in medicinal chemistry and materials science, with the hydroxyl group enabling esterification, etherification, and oxidation transformations, while the nitropyridine moiety provides a handle for reduction to the corresponding amine or participation in nucleophilic aromatic substitution reactions [1].

Why Racemic 2-[(5-Nitropyridin-2-yl)amino]propan-1-ol Cannot Be Substituted with Related Nitropyridine Analogs


Substitution of 2-[(5-Nitropyridin-2-yl)amino]propan-1-ol (CAS 149873-65-4) with closely related nitropyridine derivatives—such as the (S)-enantiomer (CAS 115416-52-9), 2-[(5-nitropyridin-2-yl)amino]ethanol (CAS 25948-12-3), or 3-((5-nitropyridin-2-yl)amino)propan-1-ol (CAS 136772-09-3)—is not scientifically valid due to fundamental differences in stereochemical composition, physicochemical properties, and synthetic utility. The racemic mixture lacks optical activity (specific rotation ≈ 0°) whereas the (S)-enantiomer exhibits a defined specific rotation of -42.0 to -45.0° (c=1, methanol), a property that directly impacts enantioselective synthesis outcomes [1]. Furthermore, the propan-1-ol side chain length and hydroxyl position differentiate this compound from ethanol or propan-3-ol analogs, altering both hydrogen-bonding capacity and reactivity in coupling reactions . The carboxylic acid analog 2-[(5-nitropyridin-2-yl)amino]propanoic acid introduces an additional carboxylate functionality that fundamentally changes the compound's acid-base behavior and reactivity profile, precluding its use as a direct substitute in alcohol-specific transformations . These distinctions are not merely academic—they translate directly into measurable differences in synthetic yields, enantiomeric excess outcomes, and downstream product purity.

Quantitative Differentiation Evidence: 2-[(5-Nitropyridin-2-yl)amino]propan-1-ol Versus Key Analogs


Stereochemical Identity: Racemic Mixture Versus Single (S)-Enantiomer

The racemic 2-[(5-nitropyridin-2-yl)amino]propan-1-ol (CAS 149873-65-4) exhibits no net optical rotation (specific rotation ≈ 0°), whereas the (S)-enantiomer (CAS 115416-52-9) demonstrates a specific rotation [α]20/D of -42.0 to -45.0° (c=1, methanol) [1]. This difference is critical for applications requiring defined stereochemistry, such as asymmetric synthesis or chiral resolution studies .

Chiral separation Enantiomeric purity Optical rotation

Purity and Quality Control: Commercial Availability Specifications

Commercially available batches of the (S)-enantiomer (CAS 115416-52-9) are routinely supplied with a minimum purity of 98.0% as determined by HPLC (area%) and non-aqueous titration . In contrast, the racemic mixture (CAS 149873-65-4) is typically offered at a lower minimum purity of 95% from common suppliers . This 3% purity differential may impact yield calculations and impurity profiling in regulated synthetic processes.

Purity specification HPLC analysis Non-aqueous titration

Melting Point and Physical Form Consistency

The (S)-enantiomer exhibits a consistent melting point range of 98.0 to 102.0°C and appears as a light yellow to yellow crystalline powder [1]. The racemic mixture (CAS 149873-65-4) is reported to have a melting point of approximately 100°C , though published data on its crystalline morphology are less extensive. The narrow melting range of the (S)-enantiomer is indicative of higher crystalline purity and batch-to-batch consistency, which is advantageous for solid-state characterization and formulation studies [1].

Melting point Crystalline powder Physical characterization

Synthetic Utility: Amino Alcohol Versus Carboxylic Acid Analog

2-[(5-Nitropyridin-2-yl)amino]propan-1-ol (CAS 149873-65-4) contains a primary hydroxyl group, enabling esterification, etherification, silylation, and oxidation reactions that are inaccessible to its carboxylic acid analog, 2-[(5-nitropyridin-2-yl)amino]propanoic acid . The carboxylic acid analog (CAS not available) is limited to amide coupling and esterification under acidic/basic conditions, whereas the alcohol provides orthogonal reactivity in multi-step syntheses. Additionally, the alcohol can be converted to a leaving group (e.g., tosylate or mesylate) for nucleophilic displacement, expanding the compound's utility as a building block .

Synthetic intermediate Functional group interconversion Alcohol vs. acid

Optimal Procurement and Research Applications for 2-[(5-Nitropyridin-2-yl)amino]propan-1-ol


Racemic Reference Standard for Chiral Chromatography Method Development

The racemic nature (specific rotation ≈ 0°) of 2-[(5-nitropyridin-2-yl)amino]propan-1-ol makes it an ideal reference standard for developing and validating chiral HPLC or SFC separation methods targeting the (S)-enantiomer (CAS 115416-52-9). In method development, a racemic mixture provides a 1:1 peak area ratio baseline, allowing for accurate determination of enantiomeric excess and resolution factors [1]. This application is directly supported by the stereochemical differentiation evidence in Section 3, Item 1.

Non-Stereoselective Synthetic Intermediate in Medicinal Chemistry

When a synthetic route does not require stereochemical control (e.g., early-stage intermediate that will be racemized or where the stereocenter is ultimately destroyed), the racemic 2-[(5-nitropyridin-2-yl)amino]propan-1-ol offers a cost-effective alternative to the more expensive (S)-enantiomer. The alcohol functionality enables a range of transformations—esterification, silyl protection, oxidation to the ketone, or conversion to a leaving group—that are essential in building complex molecular architectures . This scenario leverages the functional group reactivity evidence presented in Section 3, Item 4.

Control Compound in Enantioselective Biological Assays

In biological studies investigating stereoselective target engagement, the racemic mixture serves as an essential control. Because the racemate contains equal amounts of both enantiomers, any observed biological activity represents the combined, non-stereospecific effect. Comparing the racemate's activity (e.g., binding affinity or functional response) to that of the pure (S)-enantiomer allows researchers to quantify the degree of stereoselectivity and validate assay specificity [2]. The purity specification evidence (Section 3, Item 2) ensures that the racemate's activity is not confounded by impurities.

Building Block for Diversification via Nitro Group Reduction

The 5-nitropyridinyl moiety in 2-[(5-nitropyridin-2-yl)amino]propan-1-ol can be selectively reduced to the corresponding 5-aminopyridinyl derivative under catalytic hydrogenation conditions (e.g., H2, Pd/C). The resulting aniline derivative is a versatile intermediate for further functionalization, including diazotization, acylation, and participation in cross-coupling reactions. The alcohol group remains intact during nitro reduction, preserving a second reactive handle for orthogonal diversification [3]. This scenario builds upon the compound's dual functional group profile highlighted in the baseline overview.

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